(1R,2R)-2-Fluorocyclohexan-1-amine hydrobromide
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Overview
Description
(1R,2R)-2-Fluorocyclohexan-1-amine hydrobromide is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of a fluorine atom and an amine group on a cyclohexane ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Fluorocyclohexan-1-amine hydrobromide typically involves the fluorination of cyclohexanone followed by reductive amination. One common method includes the following steps:
Fluorination: Cyclohexanone is treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom.
Reductive Amination: The resulting 2-fluorocyclohexanone is then subjected to reductive amination using ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-Fluorocyclohexan-1-amine hydrobromide undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form cyclohexylamine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxyl or thiol groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using sodium hydroxide or thiolates.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of hydroxyl or thiol-substituted cyclohexane derivatives.
Scientific Research Applications
(1R,2R)-2-Fluorocyclohexan-1-amine hydrobromide has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of (1R,2R)-2-Fluorocyclohexan-1-amine hydrobromide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The amine group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-2-Chlorocyclohexan-1-amine hydrobromide
- (1R,2R)-2-Bromocyclohexan-1-amine hydrobromide
- (1R,2R)-2-Hydroxycyclohexan-1-amine hydrobromide
Uniqueness
(1R,2R)-2-Fluorocyclohexan-1-amine hydrobromide is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased metabolic stability and altered electronic effects. This makes it a valuable compound for developing new pharmaceuticals and studying biological systems.
Properties
Molecular Formula |
C6H13BrFN |
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Molecular Weight |
198.08 g/mol |
IUPAC Name |
(1R,2R)-2-fluorocyclohexan-1-amine;hydrobromide |
InChI |
InChI=1S/C6H12FN.BrH/c7-5-3-1-2-4-6(5)8;/h5-6H,1-4,8H2;1H/t5-,6-;/m1./s1 |
InChI Key |
WTYCGWQFNHBKGA-KGZKBUQUSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)F.Br |
Canonical SMILES |
C1CCC(C(C1)N)F.Br |
Origin of Product |
United States |
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